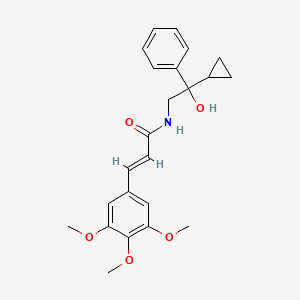
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H27NO5, with a molecular weight of 397.5 g/mol. The compound features a cyclopropyl group, a hydroxy group, and a phenylacrylamide backbone, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇NO₅ |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1421587-00-9 |
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate oxidative stress in various cellular models.
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.
- Anticancer Properties : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key findings include:
- Inhibition of Reactive Oxygen Species (ROS) : The compound scavenges free radicals and reduces ROS levels in cells.
- Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell survival and apoptosis, including the MAPK and PI3K/Akt pathways.
- Interaction with Receptors : There is evidence suggesting that it interacts with specific receptors involved in neuroprotection and cancer cell signaling.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Neuroprotection in Animal Models :
- A study involving rodents showed that administration of the compound significantly reduced neuronal loss in models of neurodegenerative diseases.
- Behavioral tests indicated improved cognitive function following treatment.
-
Anticancer Activity :
- In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth at micromolar concentrations.
- Mechanistic studies indicated that it induced apoptosis via caspase activation.
Research Findings
Recent research has provided insights into the structure-activity relationship (SAR) of related compounds. Modifications to the side chains and functional groups have been explored to enhance potency and selectivity for specific biological targets.
Table: Summary of Biological Activities
Propriétés
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-27-19-13-16(14-20(28-2)22(19)29-3)9-12-21(25)24-15-23(26,18-10-11-18)17-7-5-4-6-8-17/h4-9,12-14,18,26H,10-11,15H2,1-3H3,(H,24,25)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKFMQJATRNTNT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













